molecular formula C14H10N3NaS B13067368 sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate

sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate

Cat. No.: B13067368
M. Wt: 275.31 g/mol
InChI Key: JRFMAYQVDRUPKR-UHFFFAOYSA-M
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Description

Sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate is a compound that belongs to the class of 1,2,4-triazole derivatives. . The unique structure of this compound, which includes a triazole ring and thiolate group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate typically involves a multi-step process. One common method includes the following steps :

    Synthesis of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol: This step involves the cyclization reaction of 1,4-diphenyl thiosemicarbazide in an alkaline medium.

    S-Alkylation: The 4,5-diphenyl-4H-1,2,4-triazole-3-thiol is then subjected to S-alkylation using a halogenated acetal and cesium carbonate.

    Formation of Sodium Salt: The final step involves the conversion of the thiol derivative to its sodium salt form by reacting it with sodium hydroxide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate undergoes various chemical reactions, including :

    Oxidation: The thiolate group can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the thiolate group can be replaced by other nucleophiles.

    S-Alkylation: The thiolate group can undergo S-alkylation reactions with alkyl halides to form alkylated derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, iodine), alkyl halides, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate has a wide range of scientific research applications :

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate involves its interaction with specific molecular targets and pathways . The triazole ring can form hydrogen bonds and interact with biological receptors, leading to various pharmacological effects. The thiolate group can undergo redox reactions, contributing to its antimicrobial and anticancer activities. The exact molecular targets and pathways depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate can be compared with other similar compounds, such as :

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Anastrozole: A triazole-based aromatase inhibitor used in the treatment of breast cancer.

    1,2,4-Triazole: The parent compound of the triazole family, which serves as a building block for various derivatives.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiolate group, which imparts distinct chemical and biological properties.

Biological Activity

Sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate thiosemicarbazides with isothiocyanates under basic conditions. The process often yields high purity and good yields of the target compound. Spectroscopic techniques such as FT-IR and NMR are commonly employed to confirm the structure of synthesized triazoles .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that it demonstrates potent activity against:

  • Bacteria : Effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Fungi : Displays antifungal activity against Candida albicans and other pathogenic fungi .

The Minimum Inhibitory Concentration (MIC) values for these activities indicate that this compound can compete effectively with established antibiotics.

MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Candida albicans4

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of cell proliferation and modulation of apoptotic pathways. For instance:

  • In vitro tests demonstrated significant cytotoxicity against cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition at low concentrations .

Case Studies and Research Findings

  • Antibacterial Screening : A study conducted by Kumudha et al. reported that derivatives of 4H-1,2,4-triazole exhibited moderate to excellent antibacterial activity against multiple strains including MRSA and vancomycin-resistant enterococci. This compound was among the most active compounds tested .
  • Antifungal Efficacy : Research indicated that this compound effectively inhibited ergosterol biosynthesis in fungi, a critical component for fungal cell membrane integrity. This mechanism is similar to that observed in established antifungal agents like fluconazole .
  • Anticancer Studies : A comprehensive evaluation revealed that this compound could significantly reduce tumor cell viability in vitro. The compound's ability to induce apoptosis was linked to its interaction with key regulatory proteins involved in cell cycle control .

Properties

Molecular Formula

C14H10N3NaS

Molecular Weight

275.31 g/mol

IUPAC Name

sodium;4,5-diphenyl-1,2,4-triazole-3-thiolate

InChI

InChI=1S/C14H11N3S.Na/c18-14-16-15-13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12;/h1-10H,(H,16,18);/q;+1/p-1

InChI Key

JRFMAYQVDRUPKR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)[S-].[Na+]

Origin of Product

United States

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